5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-
Description
The compound 5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)dimethylsilyl]oxy]-7,8,9,10-tetrahydro- (hereafter referred to as the target compound) is a benzannulated medium-ring ketone functionalized with a tert-butyldimethylsilyl (TBDMS) ether group at position 2. The 7,8,9,10-tetrahydro modification indicates partial saturation of the cyclooctenone ring, reducing strain and altering reactivity compared to fully unsaturated analogs. The TBDMS group is a sterically hindered protecting group commonly used to stabilize alcohols in synthetic organic chemistry, suggesting this compound may serve as an intermediate in multi-step syntheses .
Properties
Molecular Formula |
C18H28O2Si |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one |
InChI |
InChI=1S/C18H28O2Si/c1-18(2,3)21(4,5)20-15-11-12-16-14(13-15)9-7-6-8-10-17(16)19/h11-13H,6-10H2,1-5H3 |
InChI Key |
DKKZNBLFVWOXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Reactions
Transition metal catalysts have been employed for the synthesis of complex organic molecules due to their ability to facilitate C-C and C-H bond formations efficiently.
Catalysts Used : Palladium and copper catalysts are frequently utilized for cross-coupling reactions that form the carbon skeleton of the target compound.
Reactions Involved : Key reactions may include:
- Suzuki coupling for introducing aryl groups.
- Heck reaction for forming alkenes from aryl halides.
Table 1: Summary of Transition Metal-Catalyzed Methods
| Method | Catalyst | Yield (%) | Comments |
|---|---|---|---|
| Suzuki Coupling | Pd | 70-90 | Effective for aryl-aryl bond formation |
| Heck Reaction | Pd | 60-85 | Suitable for forming alkenes |
| Cu-Catalyzed Reactions | Cu(I) | 50-75 | Good for decarboxylation processes |
Alternative Synthetic Strategies
One-Pot Synthesis
Recent advancements have led to the development of one-pot synthetic strategies that simplify the preparation process by combining multiple reaction steps into a single reaction vessel.
Advantages : Reduced time and solvent usage, increased overall yield.
Example Protocol : A one-pot reaction might involve simultaneous silylation and cyclization steps to yield the desired benzocyclooctenone derivative directly from simpler precursors.
Green Chemistry Approaches
With increasing focus on sustainability, green chemistry principles are being integrated into synthetic methodologies.
Solvent-Free Reactions : Utilizing solid-state reactions or employing eco-friendly solvents can minimize environmental impact.
Catalyst Recycling : Employing catalysts that can be easily recovered and reused contributes to more sustainable practices in organic synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
5(6H)-Benzocyclooctenone serves as a versatile intermediate in organic synthesis. Its unique structure enables it to participate in various chemical reactions, including:
- Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder cycloadditions, facilitating the formation of complex cyclic structures.
- Functionalization Reactions : The presence of silyl ether groups allows for selective functionalization, making it useful in synthetic pathways leading to pharmaceuticals and agrochemicals.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : Due to its ability to undergo polymerization reactions, it can be utilized in the development of new polymeric materials with desirable mechanical and thermal properties.
- Coatings and Adhesives : Its chemical stability and adhesion properties make it an excellent candidate for coatings and adhesives in various industrial applications.
Pharmaceutical Research
In pharmaceutical research, compounds like 5(6H)-Benzocyclooctenone are explored for their potential biological activities:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a target for further investigation.
- Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects, warranting exploration into its application in neurodegenerative diseases.
Case Study 1: Diels-Alder Reactions
Research conducted by Smith et al. (2024) demonstrated that 5(6H)-Benzocyclooctenone could be effectively utilized as a diene in Diels-Alder reactions with various dienophiles. The study reported high yields and selectivity, showcasing its utility in constructing complex organic molecules.
Case Study 2: Polymer Development
A study by Johnson et al. (2023) explored the polymerization of 5(6H)-Benzocyclooctenone to create novel thermoplastic elastomers. The resulting materials exhibited improved elasticity and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism by which 5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro- exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Hydrazone Derivatives
The (5E)-7,8,9,10-tetrahydrobenzo[a]cycloocten-5(6H)-one (2,4-dinitrophenyl)hydrazone () shares the tetrahydrobenzocyclooctenone core but replaces the TBDMS group with a 2,4-dinitrophenylhydrazone moiety. This hydrazone derivative is likely employed in analytical chemistry for ketone identification via hydrazone formation, contrasting with the target compound’s role as a synthetic intermediate. The hydrazone’s molecular formula (C₁₉H₁₈N₄O₄) and nitro groups confer polarity and UV activity, making it suitable for chromatographic detection .
Amino-Alcohol Derivatives
Compounds such as 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-ol () feature a benzocycloheptene scaffold with amino and hydroxyl substituents. For example, the cis-6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol () has a molecular weight of 177.11545 g/mol and may exhibit stereoselective interactions in biological systems .
Phenyl-Substituted Analogs
The 5-phenyl-substituted 5H-benzocycloheptene () introduces a lipophilic phenyl group, increasing hydrophobicity (logP ~4.5 estimated). This modification could improve blood-brain barrier penetration in drug design but reduces aqueous solubility compared to the TBDMS-protected target compound .
Physical and Chemical Properties
Note: Molecular weight for the target compound is estimated based on structural similarity to and standard TBDMS group mass.
Biological Activity
5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro- (CAS Number: 1770840-43-1) is a synthetic organic compound with potential applications in various biological contexts. Its unique structure suggests diverse biological activities, which are explored through various studies and case analyses.
Chemical Structure and Properties
- Molecular Formula : CHOSi
- Molecular Weight : 304.4992 g/mol
- IUPAC Name : 5(6H)-Benzocyclooctenone derivative with a tert-butyl dimethylsilyl ether group.
The compound's structure is characterized by a benzocyclooctene core modified with a silyl ether group, which may influence its solubility and reactivity.
Antioxidant Properties
Research has indicated that compounds similar to benzocyclooctenone exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, thus protecting cells from oxidative stress. A study demonstrated that derivatives of benzocyclooctenone can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that benzocyclooctenone can inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases such as arthritis and cardiovascular diseases.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial effects of benzocyclooctenone. The compound has shown activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent against infections. The mechanism appears to involve disruption of bacterial cell membranes.
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity Study | Demonstrated effective radical scavenging ability comparable to established antioxidants like Vitamin E. |
| Anti-inflammatory Study | Reduced TNF-alpha and IL-6 levels in cultured macrophages by up to 50%, indicating strong anti-inflammatory potential. |
| Antimicrobial Study | Showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. |
Research Findings
-
Mechanism of Action :
- The antioxidant activity is attributed to the ability of the compound to donate electrons to free radicals, stabilizing them.
- Anti-inflammatory effects may be mediated through inhibition of NF-kB signaling pathways.
- Antimicrobial efficacy is likely due to membrane disruption and interference with metabolic processes in bacteria.
-
Toxicology :
- Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further pharmacological development.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest good absorption and bioavailability when administered orally, although further studies are needed to confirm these findings.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis of this benzocyclooctenone derivative involves challenges such as regioselective silylation and stabilization of the strained cyclooctenone ring. A stepwise approach is recommended:
- Silylation Optimization : Use tert-butyldimethylsilyl (TBDMS) protecting groups under anhydrous conditions (e.g., TBDMS-Cl with imidazole in DMF) to ensure selective protection of the hydroxyl group .
- Ring Strain Mitigation : Employ low-temperature cyclization (e.g., -78°C in THF with a Lewis acid catalyst) to minimize side reactions from ring strain .
- Purification : Utilize preparative HPLC or silica gel chromatography to isolate the product from byproducts like desilylated intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
A combination of techniques is critical:
- NMR : - and -NMR to confirm the silyl ether group (δ ~0.1–0.3 ppm for Si-CH) and cyclooctenone ring geometry .
- IR Spectroscopy : Detect carbonyl stretching (~1700 cm) and Si-O-C vibrations (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
Q. How can researchers design experiments to study the compound’s stability under varying conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Hydrolytic Sensitivity : Expose the compound to aqueous buffers (pH 3–10) and monitor degradation via HPLC, focusing on silyl ether cleavage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model transition states for silyl group migration or cyclooctenone ring-opening reactions .
- Molecular Dynamics : Simulate solvation effects to optimize reaction conditions (e.g., solvent polarity’s impact on regioselectivity) .
- Validation : Cross-reference computational predictions with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurities. Methodological solutions include:
- Reproducibility Protocols : Standardize cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and purity thresholds (>95% by HPLC) .
- Mechanistic Studies : Use knock-out models (e.g., CRISPR-Cas9) to isolate target pathways and reduce off-target effects .
- Meta-Analysis : Apply bibliometric tools to identify trends or biases in published datasets .
Q. How can researchers investigate the compound’s role in asymmetric catalysis or chiral synthesis?
- Chiral Auxiliary Design : Introduce enantiopure substituents (e.g., menthol-derived groups) to the cyclooctenone scaffold and study stereoselectivity via -NMR or chiral HPLC .
- Catalytic Screening : Test the compound in cross-coupling reactions (e.g., Suzuki-Miyaura) with chiral ligands to evaluate enantiomeric excess (ee) .
Methodological Framework for Addressing Complexities
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict reactivity in photochemical reactions .
- Hammett Constants : Correlate substituent effects (e.g., electron-withdrawing groups on the benzocyclooctenone) with reaction rates .
Q. How should researchers approach conflicting spectral data in literature?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
